molecular formula C5H7BrN2S B6229187 (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol CAS No. 2169324-39-2

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol

Cat. No.: B6229187
CAS No.: 2169324-39-2
M. Wt: 207.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol is a chemical compound with the molecular formula C5H7BrN2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-1-methyl-1H-pyrazole with methanethiol under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining appropriate temperatures, pressures, and using industrial-grade reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as amines or ethers.

    Oxidation: Disulfides or sulfoxides.

    Reduction: Corresponding sulfides.

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)methanethiol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine and thiol groups play crucial roles in these interactions, facilitating the binding and subsequent inhibition of the target enzyme .

Properties

CAS No.

2169324-39-2

Molecular Formula

C5H7BrN2S

Molecular Weight

207.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.